molecular formula C18H16N4O B11686000 2-methyl-N'-[(E)-(6-methylpyridin-2-yl)methylidene]quinoline-4-carbohydrazide

2-methyl-N'-[(E)-(6-methylpyridin-2-yl)methylidene]quinoline-4-carbohydrazide

Cat. No.: B11686000
M. Wt: 304.3 g/mol
InChI Key: BYZZUCYJDWNDKV-YBFXNURJSA-N
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Description

2-methyl-N’-[(E)-(6-methylpyridin-2-yl)methylidene]quinoline-4-carbohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by its unique structure, which includes a quinoline core, a pyridine ring, and a hydrazide functional group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N’-[(E)-(6-methylpyridin-2-yl)methylidene]quinoline-4-carbohydrazide typically involves the condensation of 2-methylquinoline-4-carbohydrazide with 6-methylpyridine-2-carbaldehyde. This reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the Schiff base.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N’-[(E)-(6-methylpyridin-2-yl)methylidene]quinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline and pyridine derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce amine-substituted quinoline compounds.

Scientific Research Applications

2-methyl-N’-[(E)-(6-methylpyridin-2-yl)methylidene]quinoline-4-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N’-[(E)-(6-methylpyridin-2-yl)methylidene]quinoline-4-carbohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological macromolecules, while the quinoline and pyridine rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-methylquinoline-4-carbohydrazide: Shares the quinoline core and hydrazide group but lacks the pyridine ring.

    6-methylpyridine-2-carbaldehyde: Contains the pyridine ring but lacks the quinoline core and hydrazide group.

    N’-[(E)-(2-pyridyl)methylidene]quinoline-4-carbohydrazide: Similar structure but with a different substitution pattern on the pyridine ring.

Uniqueness

2-methyl-N’-[(E)-(6-methylpyridin-2-yl)methylidene]quinoline-4-carbohydrazide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H16N4O

Molecular Weight

304.3 g/mol

IUPAC Name

2-methyl-N-[(E)-(6-methylpyridin-2-yl)methylideneamino]quinoline-4-carboxamide

InChI

InChI=1S/C18H16N4O/c1-12-6-5-7-14(20-12)11-19-22-18(23)16-10-13(2)21-17-9-4-3-8-15(16)17/h3-11H,1-2H3,(H,22,23)/b19-11+

InChI Key

BYZZUCYJDWNDKV-YBFXNURJSA-N

Isomeric SMILES

CC1=NC(=CC=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C

Canonical SMILES

CC1=NC(=CC=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C

solubility

>45.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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